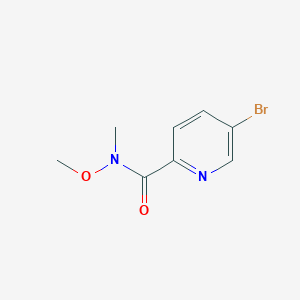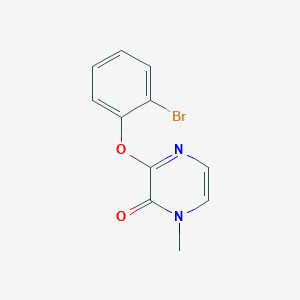
3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Descripción general
Descripción
The compound “3-(2-Bromophenoxy)propanenitrile” has a CAS Number of 154405-38-6 and a molecular weight of 226.07 . Another compound, “3-((2-(2-BROMOPHENOXY)PROPANOYL)HYDRAZONO)-N-PHENYLBUTANAMIDE”, has a CAS Number of 892146-23-5 and a molecular weight of 418.294 .
Synthesis Analysis
The synthesis of N, N’-hexamethylenebis[(2-bromophenoxy)-carbamate] and its derivatives has been studied . The reaction yield was from 90.6% to 93.3% .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, “3-(2-bromophenoxy)-2-cyanopropanoic acid” contains total 23 bond(s); 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 nitrile(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
The presence of impurities, particularly the API-related impurities, i.e., degradation-related impurities (DRIs) and interaction-related impurities (IRIs), may affect the quality, safety, and efficacy of drug products . Procedures for the identification of DPIs in pharmaceuticals, i.e., ethyl cysteinate dimer, ®-N-methyl-3- (2-bromophenoxy)-3-phenylpropanamine, sestamibi, etc., using high-performance liquid chromatography tandem mass spectrometry (LC-MS/MS) were studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability.
Aplicaciones Científicas De Investigación
- (2-Bromophenoxy)(trimethyl)silane: This compound has a similar bromophenoxy group, but it’s not exactly the same as the compound you’re asking about .
- 3-((2-(2-BROMOPHENOXY)PROPANOYL)HYDRAZONO)-N-PHENYLBUTANAMIDE: This compound also contains a bromophenoxy group, but it’s part of a larger and more complex molecule .
- ([3-(2-Bromophenoxy)-2-methyl-4-oxo-4h-chromen-7-yl]oxy)acetic acid: This compound is another example of a molecule that contains a bromophenoxy group .
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-bromophenoxy)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHQLUIHQTMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



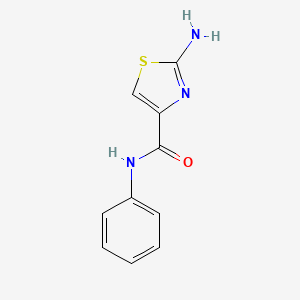
![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B1529244.png)
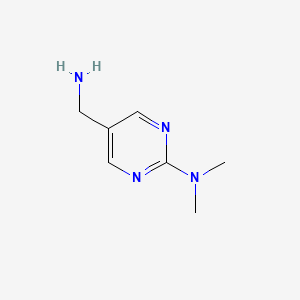
![3-amino-N-{2-[(2-methoxyethyl)(methyl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B1529247.png)
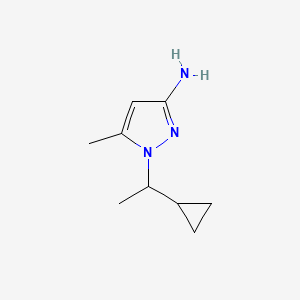
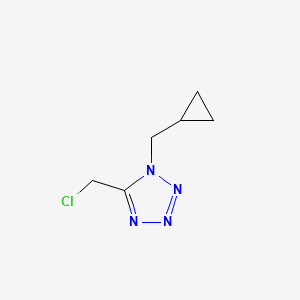
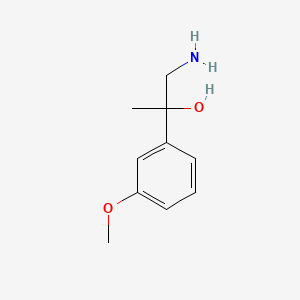
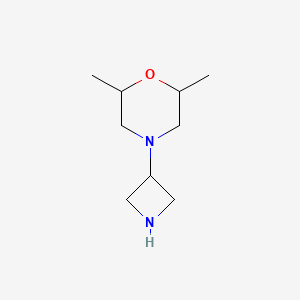
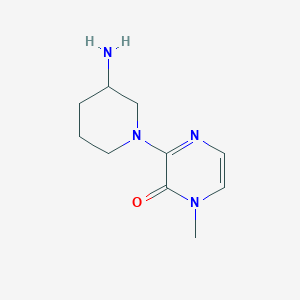
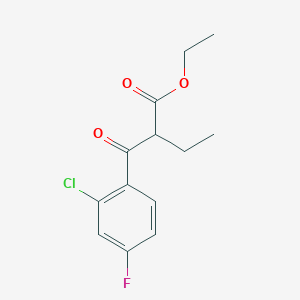
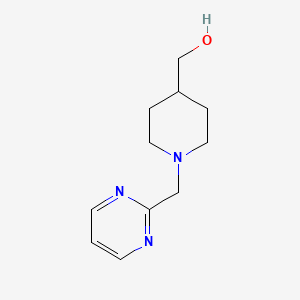
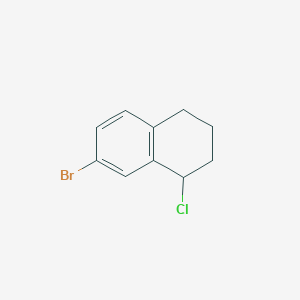
![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
